molecular formula C21H42O4 B7802885 Glyceryl monostearate CAS No. 85666-92-8

Glyceryl monostearate

Cat. No. B7802885
CAS RN: 85666-92-8
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
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Description

Glyceryl Monostearate, commonly known as GMS, is a monoglyceride used as an emulsifier in foods . It is the glycerol ester of stearic acid and takes the form of a white, odorless, and sweet-tasting flaky powder .


Synthesis Analysis

GMS is produced either through heating oils/fats with excess glycerol or by direct esterification of glycerol with stearic acid . The proportion of monoester formed is dependent on the proportion of glycerol and reaction temperature range of 86-140°F (60-80°C) .


Molecular Structure Analysis

GMS exists as three stereoisomers, the enantiomeric pair of 1-glycerol monostearate and 2-glycerol monostearate . These are encountered as a mixture as many of their properties are similar .


Chemical Reactions Analysis

The chemical equilibrium for the preparation of GMS from glycerol carbonate (GC) and stearic acid (SA) was investigated . The chemical equilibrium constant K of the base-catalyzed synthesis of GMS from GC and SA was much smaller than that of the acid-catalyzed synthesis .


Physical And Chemical Properties Analysis

GMS is a white, odorless, and sweet-tasting scaly powder that can absorb water in its structure . It is soluble in alcohol, hot ether, and acetone; insoluble in water .

Scientific Research Applications

Lubrication Technology

GMS has been used as an organic friction modifier (OFM) in lubrication technology . It was added to the base oil (PAO10, polyα-olefin) in a study, and the film thickness and friction coefficient of the base oil added with GMS under different slider inclinations and loads were investigated . The results showed that GMS could effectively reduce the coefficient of friction .

Anti-Friction and Anti-Wear Additive

Research has shown that GMS as an additive has the function of anti-friction and anti-wear . For instance, a study found that vegetable oil oleogels with GMS added had better anti-friction function .

Biodiesel Manufacturing

Glycerol, a byproduct in biodiesel manufacturing, can be effectively utilized to improve the economics of biodiesel production and environmental factors . GMS is one of the most value-added products employed in this field .

Food Industry

GMS is commonly used as an emulsifier in the food industry . It gives whipped and ice cream its texture and body, helps thicken products, and stabilize gels .

Anti-Staling Agent in Bread

In the baking industry, GMS is used as an anti-staling agent in bread . It helps to maintain the freshness of the bread over a longer period .

Non-Ionic Surfactants

GMS is used in the production of non-ionic surfactants . These surfactants are used in a variety of applications, including detergents, emulsifiers, wetting agents, defoaming agents, etc .

Pharmaceutical Industry

In the pharmaceutical industry, GMS is used as an emulsifying agent for the preparation of creams and lotions . It helps to form stable emulsions by reducing the surface tension of the substances to be emulsified .

Production of Oleogels

GMS is used in the production of oleogels, a type of structured oil that has potential applications in the food and cosmetic industries . Oleogels with GMS added were found to have better anti-friction function .

Mechanism of Action

Target of Action

Glyceryl monostearate, also known as GMS, is primarily targeted at the skin’s surface and in food products . It acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance . In food products, it is used as an emulsifier, helping to blend oil and water-based ingredients together .

Mode of Action

GMS interacts with its targets by forming a barrier on the skin’s surface, slowing the loss of water from the skin . It also reduces the surface tension of the substances to be emulsified, helping to form stable and homogeneous mixtures . In food products, it improves the texture and consistency, making them easier to spread .

Biochemical Pathways

GMS is produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol . It occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase . It is present at very low levels in certain seed oils .

Pharmacokinetics

When ingested orally, gms rapidly disperses through our bodies before being metabolised in our kidneys and livers . More research is needed to fully understand the ADME properties of GMS.

Result of Action

The result of GMS’s action is a soft and smooth appearance of the skin due to its lubricating properties . In food products, it adds “body” to the food and is somewhat responsible for giving ice cream and whipped cream their smooth texture . It can also be used as an antistaling agent in bread .

Action Environment

The action of GMS is influenced by environmental factors such as temperature. The proportion of monoester formed is dependent on the proportion of glycerol and reaction temperature range of 86-140°F (60-80°C) . It is also worth noting that GMS is insoluble in water .

Safety and Hazards

Though GMS is safe, excessive GMS usage or ingestion might have negative health consequences, including skin irritation or intestinal problems . It is always a good idea to read the label and, if you have any concerns, speak with a healthcare provider .

Future Directions

GMS is largely used in baking preparations to add “body” to the food. It is somewhat responsible for giving ice cream and whipped cream their smooth texture . It is also used as hydration powder in exercise formulas . The incorporation of β-carotene and GMS in oleogels positively affected the storage stability of muffin .

properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
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InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H42O4
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DSSTOX Substance ID

DTXSID7029160
Record name Glycerol 1-monostearate
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Molecular Weight

358.6 g/mol
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Physical Description

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour
Record name Glyceryl monostearate
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Record name Glyceryl monostearate
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Solubility

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol)
Record name Glyceryl monostearate
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Product Name

Glyceryl Monostearate

CAS RN

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9
Record name 1-Monostearin
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Record name (R)-2,3-Dihydroxypropyl stearate
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Record name Stearic acid, monoester with glycerol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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